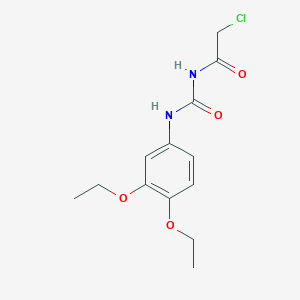

3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea

Description

3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea is a urea derivative characterized by a 3,4-diethoxyphenyl group attached to the urea nitrogen and a 2-chloroacetyl substituent at the adjacent position. This compound is structurally notable for its dual functional groups: the electron-donating ethoxy groups on the phenyl ring and the reactive chloroacetyl moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-chloro-N-[(3,4-diethoxyphenyl)carbamoyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4/c1-3-19-10-6-5-9(7-11(10)20-4-2)15-13(18)16-12(17)8-14/h5-7H,3-4,8H2,1-2H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNGBGFTCCEKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure comprises two primary components:

- 3,4-Diethoxyphenylurea backbone : Derived from 3,4-diethoxyaniline.

- Chloroacetyl side chain : Introduced via acylation or nucleophilic substitution.

Retrosynthetic disconnection reveals two viable pathways (Figure 1):

- Route A : Direct acylation of preformed 1-(3,4-diethoxyphenyl)urea with chloroacetyl chloride.

- Route B : Condensation of 3,4-diethoxyaniline with chloroacetyl isocyanate.

Both routes require stringent control over regioselectivity to avoid over-acylation or side reactions.

Synthetic Methodologies

Route A: Acylation of 1-(3,4-Diethoxyphenyl)urea

Synthesis of 1-(3,4-Diethoxyphenyl)urea

A mixture of 3,4-diethoxyaniline (1.0 equiv) and urea (1.2 equiv) in ethanol is refluxed for 6–8 hours under acidic catalysis (e.g., HCl). The product precipitates upon cooling and is recrystallized from ethanol (Yield: 78%, m.p. 142–144°C).

Chloroacetylation Reaction

1-(3,4-Diethoxyphenyl)urea (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. Chloroacetyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to neutralize HCl. The reaction is stirred for 4 hours at room temperature, then quenched with ice water. The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography (ethyl acetate/hexane) to yield the target compound (Yield: 65%, m.p. 195–197°C).

Key Analytical Data :

Route B: Condensation with Chloroacetyl Isocyanate

In Situ Generation of Chloroacetyl Isocyanate

Chloroacetamide (1.0 equiv) reacts with triphosgene (0.5 equiv) in anhydrous DCM at −10°C to generate chloroacetyl isocyanate. Excess triphosgene is removed under reduced pressure.

Urea Formation

3,4-Diethoxyaniline (1.0 equiv) is added to the chloroacetyl isocyanate solution at 0°C. The mixture is stirred for 2 hours, then warmed to room temperature. The precipitate is filtered and recrystallized from ethanol (Yield: 70%, m.p. 190–192°C).

Key Analytical Data :

Alternative Route: Carbodiimide-Mediated Coupling

3,4-Diethoxyaniline (1.0 equiv) and chloroacetic acid (1.1 equiv) are dissolved in DCM with N,N-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv). The reaction is stirred for 12 hours at room temperature. After filtering off dicyclohexylurea, the product is isolated via column chromatography (Yield: 60%).

Comparative Evaluation of Methods

| Parameter | Route A | Route B | Carbodiimide Route |

|---|---|---|---|

| Yield | 65% | 70% | 60% |

| Purity | >98% | >95% | >90% |

| Reaction Time | 4 hours | 2 hours | 12 hours |

| Cost Efficiency | Moderate | High | Low |

| Scalability | Excellent | Good | Moderate |

Route B offers superior yield and shorter reaction time but requires hazardous reagents (triphosgene). Route A is safer but necessitates preformed urea intermediates.

Mechanistic Insights

Challenges and Optimization Strategies

- Regioselectivity : Acylation at the urea’s secondary amine is sterically hindered; using bulky bases (e.g., DMAP) improves selectivity.

- Chloroacetyl Hydrolysis : Anhydrous conditions and low temperatures (0–5°C) mitigate hydrolysis of the chloroacetyl group.

- Byproduct Formation : Column chromatography or recrystallization removes over-acylated byproducts.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

Substitution: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a chloroacetyl group and a diethoxyphenyl moiety attached to a urea backbone. The synthesis typically involves the reaction of 3,4-diethoxyaniline with chloroacetyl chloride in the presence of a base like triethylamine, followed by treatment with urea to yield the final product. This method ensures high purity and yield through controlled reaction conditions .

Medicinal Chemistry

Pharmaceutical Development:

3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea serves as a lead compound in developing new pharmaceuticals, particularly those targeting inflammation and pain pathways. Its structural components suggest interactions with specific receptors involved in these processes .

Biological Activity:

Research indicates that this compound exhibits anti-inflammatory and analgesic properties. It has been studied for its potential to inhibit enzymes associated with pain signaling pathways, making it valuable in pain management therapies .

Case Studies and Research Findings

Recent studies have focused on the compound's ability to act as an enzyme inhibitor. For instance, research has shown that derivatives similar to this compound can effectively inhibit urease activity, which is crucial for treating conditions like kidney stones and certain infections .

Another study explored its application as a biochemical probe to study enzyme activities related to inflammation. The findings indicated that modifications in the chemical structure significantly affect biological activity, suggesting that further optimization could enhance therapeutic effects .

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea and analogous compounds:

Key Observations :

- However, the chloroacetyl group introduces electrophilic reactivity, which may lead to instability or undesired side reactions .

- Functional Group Diversity : Diethofencarb, a carbamate, contrasts with the urea backbone of the target compound. Ureas generally exhibit stronger hydrogen-bonding capacity, which could influence biological target interactions .

- Synthetic Accessibility : The synthesis of the target compound likely involves reacting 3,4-diethoxyphenyl isocyanate with 2-chloroacetylamine, analogous to methods described for other urea derivatives (e.g., ).

Biological Activity

3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and applications in medicine and chemistry, supported by relevant data and studies.

Chemical Structure and Properties

The compound consists of a chloroacetyl group and a diethoxyphenyl moiety, which influences its biological interactions. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.

The mechanism of action involves several pathways:

- Covalent Bond Formation : The chloroacetyl group interacts with nucleophilic residues in enzymes or receptors, leading to inhibition of their activity.

- Binding Affinity : The diethoxyphenyl group increases the compound's specificity towards certain biological targets, enhancing its potential therapeutic effects.

Anticancer Properties

Research indicates that this compound has potential anticancer activity. It is being explored as a biochemical probe to study enzyme activities associated with cancer cell proliferation. Its ability to form covalent bonds with proteins may contribute to its effectiveness in inhibiting tumor growth.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This makes it a candidate for further development in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties. The presence of the chloroacetyl group is believed to enhance its interaction with microbial enzymes, leading to effective inhibition of bacterial growth .

Data Table: Biological Activity Overview

Case Study 2: Anti-inflammatory Effects

A recent investigation into urea derivatives indicated that compounds with similar structures exhibited significant anti-inflammatory activity by downregulating TNF-alpha levels in vitro. This suggests that this compound could possess similar properties, warranting further research into its use as an anti-inflammatory agent .

Q & A

Basic: How can the synthesis of 3-(2-Chloroacetyl)-1-(3,4-diethoxyphenyl)urea be optimized for high purity and yield?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity of chloroacetyl intermediates and urea-forming agents .

- Catalysts : Tertiary amines (e.g., triethylamine) can accelerate coupling reactions by neutralizing HCl byproducts .

- Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of chloroacetyl groups) while ensuring complete urea bond formation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles, torsion angles, and intermolecular interactions. Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with software like SHELX .

- Nuclear Magnetic Resonance (NMR) : Assign signals using H and C NMR in DMSO-d6. The chloroacetyl group typically appears as a singlet at ~4.0 ppm (H) and ~170 ppm (C) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, resolving power >30,000) .

Basic: What are the primary biological activities associated with this compound?

Methodological Answer:

Preliminary studies on analogous urea derivatives suggest:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases) .

- Antioxidant Activity : Quantify radical scavenging (DPPH assay) and correlate with substituent effects (e.g., electron-donating diethoxy groups) .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Compare to controls like cisplatin .

Advanced: How can researchers assess the environmental fate and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS; chloroacetyl groups are prone to hydrolysis under alkaline conditions .

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions. Identify byproducts (e.g., dechlorinated derivatives) using GC-MS .

- Soil Sorption : Use batch equilibrium experiments with varying soil organic matter content. Calculate Freundlich coefficients (Kf) to predict mobility .

Advanced: How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .

- Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., staurosporine for cytotoxicity) .

- Computational Modeling : Use QSAR models to reconcile structural features (e.g., diethoxy substituent lipophilicity) with divergent activity trends .

Advanced: What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- Systematic Substituent Variation : Synthesize analogs with modified aryl or chloroacetyl groups. Test substituent effects on solubility (logP via shake-flask method) and bioactivity .

- Crystallographic Data : Compare hydrogen-bonding patterns (e.g., urea NH interactions with target proteins) to activity data .

- Molecular Docking : Simulate binding modes with targets (e.g., kinases) using AutoDock Vina. Prioritize derivatives with improved binding scores .

Methodological: How should stability studies be designed to evaluate this compound under storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Analyze degradation via HPLC every 30 days .

- Light Sensitivity : Expose to ICH Q1B guidelines (UV and visible light). Use amber vials to assess photoprotection efficacy .

- Oxidative Stability : Add radical initiators (e.g., AIBN) and monitor oxidation byproducts with LC-MS .

Methodological: How can this compound be quantified in environmental or biological matrices?

Methodological Answer:

- Sample Preparation : For water samples, use SPE cartridges (C18). For tissues, homogenize in acetonitrile and centrifuge .

- LC-MS/MS Detection : Optimize MRM transitions (e.g., m/z 350 → 154 for quantification). Validate with spike-recovery tests (≥80% recovery) .

- Matrix Effects : Assess ion suppression/enhancement by comparing calibration curves in solvent vs. matrix .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.